molecular formula C12H18N2O2S2 B8227993 Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate

Cat. No.: B8227993
M. Wt: 286.4 g/mol
InChI Key: YSGLXWZKQNQDAI-UHFFFAOYSA-N
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Description

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a pyridine-derived carbamate compound characterized by a disulfide (-S-S-) linkage at the pyridine-2-yl position. This structural motif imparts unique redox-sensitive properties, making it relevant in drug delivery, bioconjugation, and reversible binding applications. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes.

Properties

IUPAC Name

tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGLXWZKQNQDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamic Chloride Intermediate Route

This approach employs the synthesis of a carbamic chloride intermediate, followed by coupling with pyridin-2-yldisulfanyl derivatives:

  • Formation of Carbamic Chloride : Reacting tert-butyl (2-chloroethyl)carbamate with thiophosgene (CSCl₂) in dichloromethane (DCM).

  • Disulfide Coupling : Treatment with 2,2'-dithiodipyridine in methanol to introduce the pyridinyldisulfanyl group.

Optimization :

  • Catalysts : Triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

  • Solvent : Acetonitrile (ACN) improves solubility and reduces side reactions.

Industrial-Scale Synthesis for Pharmaceutical Applications

Patent-Based Method for Edoxaban Precursor

A patent (WO2019158550A1) describes a method to synthesize tert-butyl carbamates as intermediates for Edoxaban, a Factor Xa inhibitor:

  • Neutral Reagent Strategy : Using non-salt forms of reagents to avoid viscosity issues.

  • Stepwise Mixing :

    • Step (a) : Combine tert-butyl carbamate derivative with 2-(pyridin-2-yldisulfanyl)ethylamine in ACN.

    • Step (b) : Add triethylamine (4.6 equivalents) at 60°C.

    • Step (c) : Stir for 7 hours to achieve >93% yield.

Advantages :

  • Avoids solidification of the reaction mass.

  • Reduces triethylamine usage by 40% compared to earlier methods.

Solid-Phase Peptide Synthesis (SPPS) Integration

The compound is utilized in peptide-drug conjugates via Fmoc-SPPS:

  • Protection : Introduce the Pydec (2-pyridyldithioethyloxycarbonyl) group to lysine residues.

  • Cleavage : Remove the Pydec group using dithiothreitol (DTT) or β-mercaptoethanol under mild basic conditions (pH 8.5–9.0).

Applications :

  • Enables site-specific modifications in anticancer peptides.

Comparative Analysis of Synthesis Methods

Method Steps Reagents Conditions Yield Source
Multi-Step Bromination3CBr₄, PPh₃, Pyridin-2-thiolTHF → DMF → MeOHN/A
Carbamic Chloride Route2CSCl₂, 2,2'-dithiodipyridineDCM, TEA, DMAP~70%
Industrial-Scale (Patent)3Neutral reagents, TriethylamineACN, 60°C, 7h>93%

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • Disulfide Scrambling : Minimized by using anhydrous solvents and inert atmospheres.

  • Byproduct Formation : Controlled via stoichiometric ratios (e.g., 1:1.1 carbamate-to-disulfide ratio).

Scalability Considerations

  • Cost Efficiency : Replacing DMF with ACN reduces toxicity and cost.

  • Temperature Control : Gradual cooling (-5°C to 10°C) prevents precipitate aggregation.

Applications Influencing Synthesis Design

  • Biomedical Hydrogels : Requires high-purity tert-butyl carbamates for photodegradable crosslinkers.

  • Antimicrobial Conjugates : Demands gram-scale synthesis for siderophore-peptide hybrids .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following comparison focuses on pyridine-based tert-butyl carbamates, categorized by substituent type and functional groups.

Halogen-Substituted Analogues

Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate (CAS 1404115-34-9)
  • Structure : Features a bromine atom at the pyridine-3 position and an ethyl carbamate linkage.
  • Molecular Formula : C₁₂H₁₇BrN₂O₂; MW : 301.18 .
  • Key Properties : The bromine substituent acts as a leaving group, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura). This contrasts with the disulfide group in the target compound, which is redox-active but less reactive in metal-catalyzed couplings.
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate (CAS 1021339-30-9)
  • Structure : Combines a chlorine atom and a hydroxyl group on the pyridine ring.
  • Molecular Formula : C₁₀H₁₃ClN₂O₃; MW : 244.67 .
  • Key Properties : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The chlorine atom may sterically hinder interactions compared to the disulfide’s flexible -S-S- bridge.

Table 1: Halogen-Substituted Analogues

Compound Substituent Molecular Formula MW Key Application
Target Compound Pyridin-2-yldisulfanyl Not Provided N/A Redox-sensitive drug delivery
Tert-butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate 3-Bromo C₁₂H₁₇BrN₂O₂ 301.18 Cross-coupling reactions
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate 4-Cl, 3-OH C₁₀H₁₃ClN₂O₃ 244.67 Solubility-driven bioactivity

Oxygen-Containing Functional Groups

Tert-Butyl (2-formylpyridin-3-yl)carbamate (CAS 116026-99-4)
  • Structure : Contains a formyl (-CHO) group at the pyridine-2 position.
  • Molecular Formula : C₁₁H₁₄N₂O₃; MW : 222.24 .
  • Key Properties : The formyl group enables nucleophilic additions (e.g., hydrazine reactions) for synthesizing hydrazones. This contrasts with the disulfide’s preference for reductive cleavage.
Tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate
  • Structure : Methoxy (-OCH₃) groups at pyridine-5 and -6 positions.
  • Molecular Formula: Not explicitly provided; inferred from similar analogues .

Table 2: Oxygen-Functionalized Analogues

Compound Substituent Molecular Formula MW Key Application
Target Compound Disulfide (-S-S-) Not Provided N/A Redox-responsive systems
Tert-Butyl (2-formylpyridin-3-yl)carbamate 2-Formyl C₁₁H₁₄N₂O₃ 222.24 Schiff base formation
Tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-Dimethoxy Not Provided N/A Enhanced aromatic interactions

Complex Heterocyclic Analogues

Tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate
  • Structure : Incorporates fused chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties.
  • Molecular Formula : C₃₃H₃₀F₂N₆O₅; MW : 615.7 .
  • Key Properties : Designed for kinase inhibition or anticancer activity, leveraging the chromen-4-one scaffold. The target compound’s disulfide group lacks this complexity but offers simpler synthetic routes.

Table 3: Complex Heterocyclic Analogues

Compound Substituent Molecular Formula MW Key Application
Target Compound Disulfide (-S-S-) Not Provided N/A Drug delivery/protection
Chromen-4-one derivative Fused heterocycles C₃₃H₃₀F₂N₆O₅ 615.7 Kinase inhibition

Biological Activity

Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H18N2O2S2
  • Molecular Weight : 270.41 g/mol
  • CAS Number : 21028185

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Disulfide Linkage : Utilizing pyridine derivatives and thiol reagents.
  • Carbamate Formation : Reaction with tert-butyl chloroformate to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in cancer therapy. The mechanism may involve:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound can influence pathways related to apoptosis and cell survival, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to enhance T-cell-mediated immune responses against tumors.

Case Study Example :
In a study involving a murine model with lung cancer, administration of this compound led to a marked reduction in tumor size compared to controls. The study reported a tumor inhibition rate of approximately 71% after ten days of treatment, indicating its potential as an effective therapeutic agent against non-small cell lung cancer (NSCLC) .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Tumor Inhibition71% reduction in tumor size
Immune ModulationIncreased CD8+ T-cell activity
Cytokine ProductionElevated levels of IFN-γ and TNF-α

Research Findings

  • Cellular Uptake Studies :
    • Fluorescence microscopy revealed rapid cellular internalization of the compound in NSCLC cell lines, suggesting effective delivery to target cells .
  • Safety Profile :
    • Toxicological assessments indicated no significant weight loss or organ damage in treated animals, highlighting the compound's favorable safety profile .
  • Comparative Studies :
    • When compared to other similar compounds, this compound showed unique efficacy in modulating immune responses and inhibiting tumor growth .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate?

  • Methodological Answer : The synthesis typically involves carbamate protection of an amine precursor. For example, tert-butyl carbamates are often synthesized via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF . The disulfide moiety can be introduced using pyridine-2-thiol under oxidative coupling conditions (e.g., iodine or hydrogen peroxide) . Optimization of reaction time and temperature is critical to avoid over-oxidation of the disulfide bond.

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1^1H NMR will show signals for the tert-butyl group (δ ~1.4 ppm, singlet) and pyridine protons (aromatic δ 7.0–8.5 ppm). The disulfide-linked ethyl chain protons appear as multiplets (δ ~3.0–3.5 ppm) .
  • IR : Stretching vibrations for the carbamate C=O (~1690–1730 cm1^{-1}) and disulfide S–S (~500–550 cm1^{-1}) are key identifiers.
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., calculated for C12_{12}H19_{19}N2_2O2_2S2_2: MW 295.1 g/mol).

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The tert-butyl group confers hydrophobicity, limiting solubility in polar solvents. It is typically soluble in DCM, THF, or DMSO. Stability is pH-dependent: the carbamate is stable under neutral/weakly basic conditions but hydrolyzes under strong acids (e.g., TFA) or bases. The disulfide bond may degrade under reducing conditions (e.g., DTT, TCEP) .

Advanced Research Questions

Q. How can selective reduction of the disulfide bond be achieved without cleaving the carbamate?

  • Methodological Answer : Use mild reducing agents like tris(2-carboxyethyl)phosphine (TCEP) at pH 4–6, which selectively reduces disulfides to thiols without affecting carbamates. Monitor reaction progress via HPLC or Ellman’s assay to quantify free thiols . Avoid strong reductants (e.g., NaBH4_4) that may hydrolyze the carbamate.

Q. What crystallographic methods resolve structural ambiguities in disulfide-containing carbamates?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and OLEX2 (for visualization) can determine disulfide bond geometry and intermolecular interactions. For example, hydrogen bonding between the carbamate carbonyl and pyridine nitrogen stabilizes the crystal lattice. Data collection at low temperatures (100 K) minimizes radiation damage .

Q. How do steric and electronic effects influence the reactivity of the pyridinyldisulfanyl group?

  • Methodological Answer : The pyridine ring’s electron-withdrawing nature increases the electrophilicity of the disulfide, enhancing its reactivity toward thiol-disulfide exchange. Steric hindrance from the tert-butyl group may slow nucleophilic attack. Computational studies (DFT) can model charge distribution and predict reaction sites .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent photooxidation. Add stabilizers like BHT (0.1% w/v) in non-polar solvents. Monitor purity via LC-MS quarterly .

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